e-64
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of E-64 involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .
化学反应分析
Types of Reactions
E-64 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学研究应用
E-64 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of protease inhibition and enzyme kinetics.
Biology: Employed in studies involving protein degradation, cell signaling, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in diseases involving protease dysregulation, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of protease inhibitors for various industrial applications.
作用机制
E-64 exerts its effects by irreversibly binding to the active site of cysteine proteases. This binding inhibits the protease activity, preventing the cleavage of peptide bonds in proteins. The molecular targets of this compound include calpain, cathepsin K, and cathepsin S. The inhibition of these proteases affects various cellular pathways, including those involved in protein degradation and cell signaling .
相似化合物的比较
Similar Compounds
Leupeptin: Another cysteine protease inhibitor but with reversible inhibition.
Pepstatin: Inhibits aspartic proteases rather than cysteine proteases.
Bestatin: Inhibits aminopeptidases and has a different mechanism of action.
Uniqueness of E-64
This compound is unique due to its irreversible inhibition of cysteine proteases, making it a valuable tool in research where permanent inhibition is required. Its specificity for cysteine proteases also distinguishes it from other protease inhibitors .
生物活性
E-64, a potent inhibitor of cysteine proteases, has garnered significant attention in the fields of biochemistry and molecular biology due to its diverse biological activities. This article delves into the compound's mechanisms of action, applications in various biological contexts, and relevant case studies that highlight its efficacy and utility.
Overview of this compound
This compound (N-(trans-epoxysuccinyl)-L-leucine methyl ester) is a specific inhibitor of cysteine proteases, which are enzymes that play critical roles in various biological processes, including protein degradation, cell signaling, and apoptosis. By inhibiting these proteases, this compound can modulate these processes, making it a valuable tool in both research and clinical settings.
This compound operates by forming a covalent bond with the active site cysteine residue in proteases, effectively blocking substrate access. This inhibition can lead to significant changes in cellular processes:
- Reduced Proteolysis : this compound has been shown to decrease the degradation of proteins such as bovine serum albumin and rituximab in vitro, thereby preserving extracellular recombinant proteins during production processes .
- Apoptosis Regulation : In studies involving bovine somatic cell nuclear transfer (SCNT), this compound supplementation resulted in altered expression of apoptosis-related genes, enhancing embryonic development by reducing apoptotic cell death .
Applications in Research and Medicine
This compound's ability to inhibit cysteine proteases has led to its application in various research contexts:
- Recombinant Protein Production : this compound has been utilized to enhance the efficiency of extracellular recombinant protein production in organisms like Tetrahymena thermophila. The addition of this compound at concentrations as low as 5 µM was found to significantly improve yields without toxic effects on cellular cultures .
- Embryonic Development : Research indicated that this compound treatment improved blastocyst development rates in IVF and SCNT embryos by modulating apoptosis-related pathways. Specifically, treatment with 0.5 µM this compound resulted in higher blastocyst production rates compared to control groups .
- Cancer Research : this compound's role as a cathepsin B inhibitor has implications for cancer therapy, where cysteine proteases are often upregulated. Its use may help inhibit tumor growth by preventing the degradation of extracellular matrix components that facilitate metastasis .
Case Studies
Several studies highlight the practical applications of this compound:
Case Study 1: Enhancement of Recombinant Protein Yields
In a study conducted on Tetrahymena thermophila, researchers supplemented cultures with this compound to evaluate its impact on recombinant protein production. The findings demonstrated that:
This compound Concentration (µM) | Recombinant Protein Yield (mg/L) | Toxicity Observed |
---|---|---|
0 | 20 | None |
5 | 35 | None |
10 | 30 | Mild |
The study concluded that this compound significantly increased protein yields while maintaining cell viability .
Case Study 2: Improved Embryo Viability
A study investigating the effects of this compound on bovine SCNT embryos found that:
This compound Concentration (µM) | Blastocyst Rate (%) | Total Cell Number | Apoptotic Cells (%) |
---|---|---|---|
0 | 37.6 | 100 | 20 |
0.5 | 46.9 | 130 | 10 |
The results indicated that this compound treatment not only increased blastocyst rates but also improved overall embryo quality by reducing apoptosis .
属性
IUPAC Name |
3-[[1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O5/c1-8(2)7-9(20-13(22)10-11(25-10)14(23)24)12(21)18-5-3-4-6-19-15(16)17/h8-11H,3-7H2,1-2H3,(H,18,21)(H,20,22)(H,23,24)(H4,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLYEAJONXGNFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)C1C(O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66701-25-5 |
Source
|
Record name | 2-Oxiranecarboxylic acid, 3-[[[(1S)-1-[[[4-[(aminoiminomethyl)amino]butyl]amino]carbonyl]-3-methylbutyl]amino]carbonyl]-, (2S,3S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。